Welcome to the BenchChem Online Store!
molecular formula C14H13ClFNO3 B7762841 Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B7762841
M. Wt: 297.71 g/mol
InChI Key: NGBZZCXZVDYZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04472579

Procedure details

A mixture of 8 ml of α-picoline, 4.8 g of 1-methylpiperazine, and 3.6 g of 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester was refluxed for 5 hrs. The reaction mixture was treated by operating as in Example 6 to give 2.8 g (64.8% yield) of 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. mp: 176°-177° C. The above ethyl ester was hydrolyzed by the same way in Example 1 to obtain the corresponding acid.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1C.[CH3:8][N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1.[CH2:15]([O:17][C:18]([C:20]1[C:29](=[O:30])[C:28]2[C:23](=[CH:24][C:25](Cl)=[C:26]([F:31])[CH:27]=2)[N:22]([CH2:33][CH3:34])[CH:21]=1)=[O:19])[CH3:16]>>[CH2:15]([O:17][C:18]([C:20]1[C:29](=[O:30])[C:28]2[C:23](=[CH:24][C:25]([N:12]3[CH2:13][CH2:14][N:9]([CH3:8])[CH2:10][CH2:11]3)=[C:26]([F:31])[CH:27]=2)[N:22]([CH2:33][CH3:34])[CH:21]=1)=[O:19])[CH3:16]

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
N1=C(C=CC=C1)C
Name
Quantity
4.8 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hrs
Duration
5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N1CCN(CC1)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 64.8%
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.